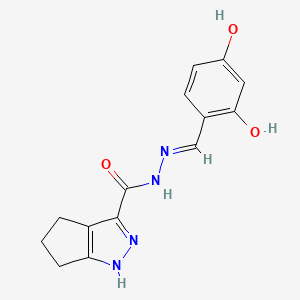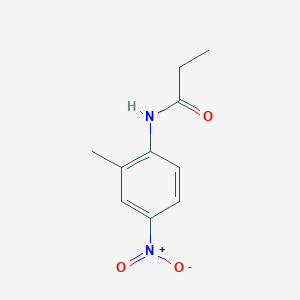![molecular formula C15H12BrN3O2S B11685698 3-[(2E)-2-(3-bromobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11685698.png)
3-[(2E)-2-(3-bromobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1,1-dióxido de 3-[(2E)-2-(3-bromobencilideno)-1-metilhidrazinil]-1,2-benzotiazol es un compuesto orgánico complejo con una fórmula molecular de C15H12BrN3O2S. Este compuesto es parte de la familia de benzotiazoles, conocida por sus diversas actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1,1-dióxido de 3-[(2E)-2-(3-bromobencilideno)-1-metilhidrazinil]-1,2-benzotiazol generalmente implica la condensación de 3-bromobenzaldehído con 1-metilhidracina, seguida de ciclización con 2-aminobencenosulfonamida. La reacción generalmente se lleva a cabo bajo condiciones de reflujo en un solvente adecuado como etanol o metanol. Luego, la mezcla de reacción se enfría y el producto se aísla por filtración y se purifica por recristalización.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
El 1,1-dióxido de 3-[(2E)-2-(3-bromobencilideno)-1-metilhidrazinil]-1,2-benzotiazol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El átomo de bromo en el grupo bencilideno se puede sustituir por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en agua.
Reducción: Borohidruro de sodio en etanol o hidruro de aluminio y litio en éter.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales productos formados
Oxidación: Formación de los correspondientes sulfoxidos o sulfonas.
Reducción: Formación de derivados de hidrazina reducidos.
Sustitución: Formación de derivados de bencilideno sustituidos.
Aplicaciones Científicas De Investigación
El 1,1-dióxido de 3-[(2E)-2-(3-bromobencilideno)-1-metilhidrazinil]-1,2-benzotiazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se ha investigado por su potencial como agente antimicrobiano y antifúngico.
Medicina: Se ha explorado por sus propiedades anticancerígenas y su posible uso en el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como colorantes y polímeros.
Mecanismo De Acción
El mecanismo de acción del 1,1-dióxido de 3-[(2E)-2-(3-bromobencilideno)-1-metilhidrazinil]-1,2-benzotiazol implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y provocando diversos efectos biológicos. Por ejemplo, su actividad anticancerígena puede atribuirse a la inhibición de enzimas clave implicadas en las vías de proliferación y supervivencia celular.
Comparación Con Compuestos Similares
Compuestos similares
- 1,1-dióxido de 3-[(2E)-2-(4-bromobencilideno)hidrazino]-1,2-benzotiazol
- 1,1-dióxido de 3-[(2E)-2-(3-bromobencilideno)hidrazino]-1,2-benzotiazol
Singularidad
La singularidad del 1,1-dióxido de 3-[(2E)-2-(3-bromobencilideno)-1-metilhidrazinil]-1,2-benzotiazol radica en su patrón de sustitución específico y la presencia del grupo metilhidrazinil. Esta característica estructural confiere propiedades químicas y actividades biológicas distintas en comparación con otros derivados de benzotiazol.
Propiedades
Fórmula molecular |
C15H12BrN3O2S |
|---|---|
Peso molecular |
378.2 g/mol |
Nombre IUPAC |
N-[(E)-(3-bromophenyl)methylideneamino]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C15H12BrN3O2S/c1-19(17-10-11-5-4-6-12(16)9-11)15-13-7-2-3-8-14(13)22(20,21)18-15/h2-10H,1H3/b17-10+ |
Clave InChI |
IIRRMZZRJXUQBY-LICLKQGHSA-N |
SMILES isomérico |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC(=CC=C3)Br |
SMILES canónico |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11685618.png)
![4-[(E)-{2-[(naphthalen-2-yloxy)acetyl]hydrazinylidene}methyl]phenyl (4-chloro-2-methylphenoxy)acetate](/img/structure/B11685631.png)
![(2E)-N-(3-chloro-4-methylphenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11685637.png)

![methyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11685644.png)
![N'-[(E)-thiophen-2-ylmethylidene]naphthalene-1-carbohydrazide](/img/structure/B11685653.png)
![1,1'-[benzene-1,4-diylbis(5-phenyl-4,5-dihydro-1H-pyrazole-3,1-diyl)]bis(trifluoroethanone)](/img/structure/B11685660.png)
![N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11685664.png)
![(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11685682.png)
![(4Z)-2-(2-chloro-5-nitrophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11685683.png)

![(2Z)-3-(3-Ethoxy-4-hydroxyphenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile](/img/structure/B11685697.png)
![1-(3,4-dimethoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B11685700.png)
![N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B11685701.png)
